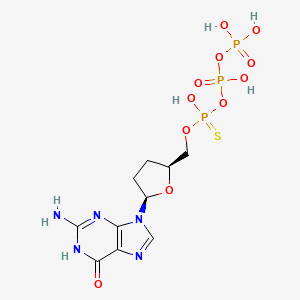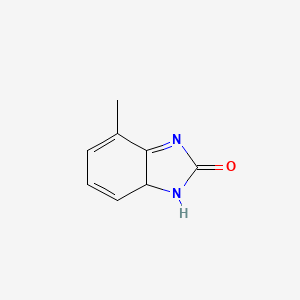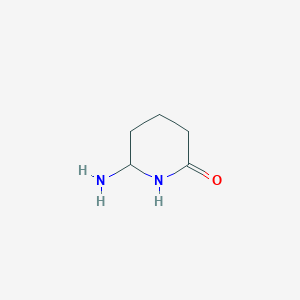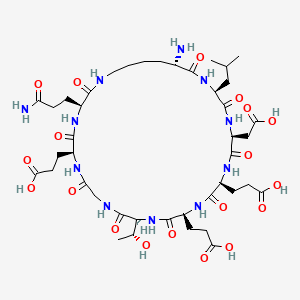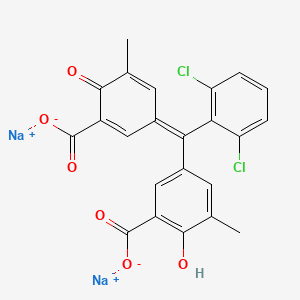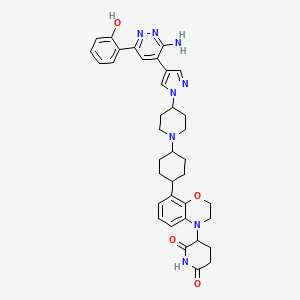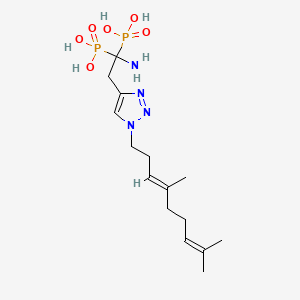
Ggdps-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ggdps-IN-1: is a compound known for its inhibitory effects on geranylgeranyl diphosphate synthase (GGDPS), an enzyme involved in the biosynthesis of geranylgeranyl diphosphate. This enzyme plays a crucial role in the post-translational modification of proteins, particularly in the process of geranylgeranylation, which is essential for the proper localization and function of certain proteins within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ggdps-IN-1 involves the use of α-amino bisphosphonate triazoles. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield of the compound. This often includes steps such as purification through chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Ggdps-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in condensation reactions, particularly in the synthesis process .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine .
Major Products Formed: The major product formed from the reactions involving this compound is the geranylgeranyl diphosphate synthase inhibitor itself, which disrupts protein geranylgeranylation in cells .
Applications De Recherche Scientifique
Chemistry: In chemistry, Ggdps-IN-1 is used as a tool to study the inhibition of geranylgeranyl diphosphate synthase, providing insights into the enzyme’s structure and function .
Biology: In biological research, this compound is utilized to investigate the role of protein geranylgeranylation in various cellular processes, including cell division, differentiation, and metabolism .
Medicine: this compound has significant applications in medical research, particularly in the study of cancer. By inhibiting geranylgeranyl diphosphate synthase, it disrupts the function of proteins involved in cancer progression, making it a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents, particularly those targeting diseases related to protein geranylgeranylation .
Mécanisme D'action
Ggdps-IN-1 exerts its effects by inhibiting the enzyme geranylgeranyl diphosphate synthase. This inhibition disrupts the synthesis of geranylgeranyl diphosphate, a crucial molecule for the post-translational modification of proteins. The disruption of this process affects the localization and function of proteins involved in various cellular pathways, including those related to cancer progression .
Comparaison Avec Des Composés Similaires
Farnesyl diphosphate synthase inhibitors: These compounds inhibit a related enzyme in the isoprenoid biosynthetic pathway and have similar applications in cancer research.
Nitrogen-containing bisphosphonates: These compounds also target enzymes in the isoprenoid biosynthetic pathway and are used in the treatment of bone diseases.
Uniqueness: Ggdps-IN-1 is unique in its specific inhibition of geranylgeranyl diphosphate synthase, making it a valuable tool for studying the role of protein geranylgeranylation in cellular processes and disease .
Propriétés
Formule moléculaire |
C15H28N4O6P2 |
|---|---|
Poids moléculaire |
422.35 g/mol |
Nom IUPAC |
[1-amino-2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C15H28N4O6P2/c1-12(2)6-4-7-13(3)8-5-9-19-11-14(17-18-19)10-15(16,26(20,21)22)27(23,24)25/h6,8,11H,4-5,7,9-10,16H2,1-3H3,(H2,20,21,22)(H2,23,24,25)/b13-8+ |
Clé InChI |
RKPZHWPMABLVOR-MDWZMJQESA-N |
SMILES isomérique |
CC(=CCC/C(=C/CCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCCN1C=C(N=N1)CC(N)(P(=O)(O)O)P(=O)(O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


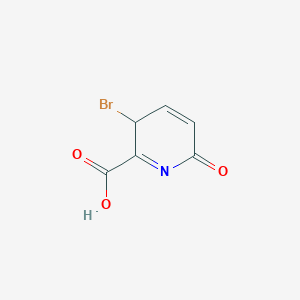
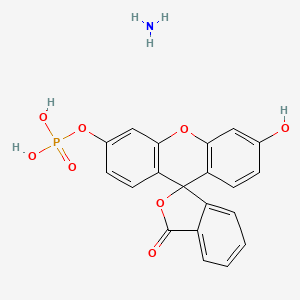
![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
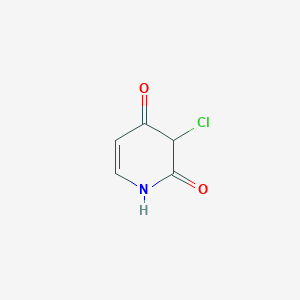
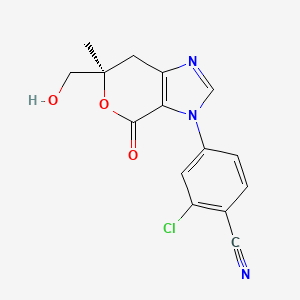
![4-[[2-(azetidin-1-ylmethyl)-3,6-difluorophenyl]methylamino]-2,6-difluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B15135143.png)
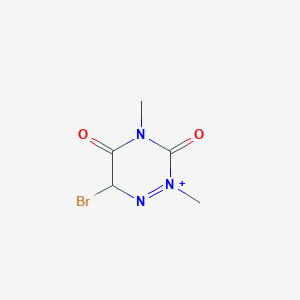
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
